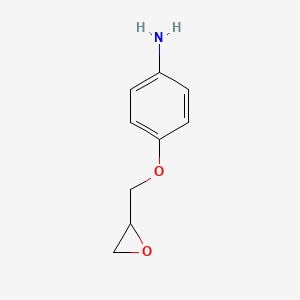
4-(环氧-2-基甲氧基)苯胺
描述
“4-(Oxiran-2-ylmethoxy)aniline” is a chemical compound with the molecular formula C9H11NO2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it was prepared by reacting 4-chlorocinnoline with glycidol/sodium hydride in dry DMF .Molecular Structure Analysis
The molecular structure of “4-(Oxiran-2-ylmethoxy)aniline” is characterized by the presence of an aniline group (NH2) attached to a benzene ring, which is further connected to an oxirane (epoxide) group through a methoxy linkage .Chemical Reactions Analysis
The reactivity of this compound has been studied. It was found that its reaction with primary and secondary amines leads to aminoalcohols, which are characterized by a high tendency to rearrangement and/or elimination .Physical And Chemical Properties Analysis
The predicted boiling point of “4-(Oxiran-2-ylmethoxy)aniline” is 319.0±12.0 °C, and its predicted density is 1.214±0.06 g/cm3 . The pKa value is predicted to be 5.14±0.10 .科学研究应用
缓蚀
芳香族环氧单体的其中一项重要应用,包括 4-(环氧-2-基甲氧基)苯胺的衍生物,是在缓蚀领域。这些化合物已被研究其在酸性溶液中保护碳钢免受腐蚀的有效性。研究表明,由于这些单体能够在金属表面形成保护层,因此它们可作为有效的缓蚀剂。通过实验和计算技术证明了这些抑制剂的有效性,包括电化学方法和密度泛函理论 (DFT) 模拟。这些发现表明这些化合物在延长暴露于腐蚀性环境中的金属结构的使用寿命方面具有潜力 (Dagdag 等人,2019 年),(Dagdag 等人,2020 年)。
液晶显示器 (LCD)
另一个应用是在 LCD 技术中开发液晶对齐层。一项研究展示了使用含有 4-(环氧-2-基甲氧基)苯胺的热交联聚酰亚胺 (PI) 来创建高性能液晶对齐层。该层表现出改进的机械性能和热稳定性,表明其适用于需要高可靠性和性能的高级 LCD 应用 (Ahn 等人,2021 年)。
先进材料合成
该化合物还已在合成先进材料的背景下进行了研究。例如,含有 4-(环氧-2-基甲氧基)苯胺衍生物的液晶环氧树脂的合成和表征已针对其热性能进行了探索。这些材料表现出独特的热行为,例如高玻璃化转变温度和热导率,使其成为微电子和其他高性能材料领域应用的潜在候选者 (Chen 等人,2019 年)。
安全和危害
生化分析
Biochemical Properties
4-(Oxiran-2-ylmethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves the formation of covalent bonds with amino acid residues in the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 4-(Oxiran-2-ylmethoxy)aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Oxiran-2-ylmethoxy)aniline has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-(Oxiran-2-ylmethoxy)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites . Furthermore, 4-(Oxiran-2-ylmethoxy)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Oxiran-2-ylmethoxy)aniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Oxiran-2-ylmethoxy)aniline remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(Oxiran-2-ylmethoxy)aniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects.
Metabolic Pathways
4-(Oxiran-2-ylmethoxy)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, this compound can affect the levels of metabolites by modulating the activity of metabolic enzymes . These interactions can lead to changes in metabolic flux, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 4-(Oxiran-2-ylmethoxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of 4-(Oxiran-2-ylmethoxy)aniline can influence its activity and function, as its presence in specific cellular regions may enhance or inhibit its interactions with target biomolecules.
Subcellular Localization
4-(Oxiran-2-ylmethoxy)aniline exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular regions can affect its activity and function, as it may interact with different sets of biomolecules depending on its location.
属性
IUPAC Name |
4-(oxiran-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBWDNPLQOJPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615755 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17558-76-8 | |
| Record name | 4-[(Oxiran-2-yl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



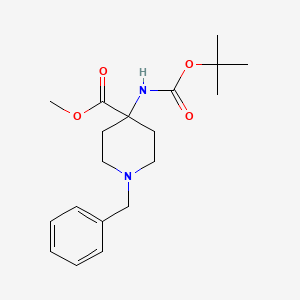
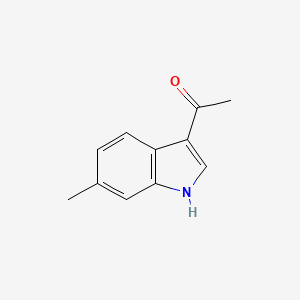
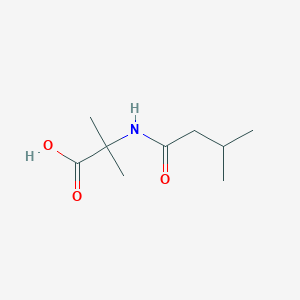

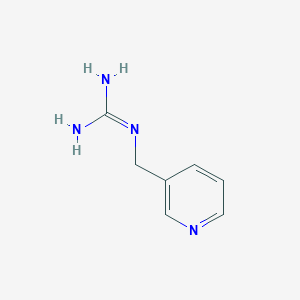
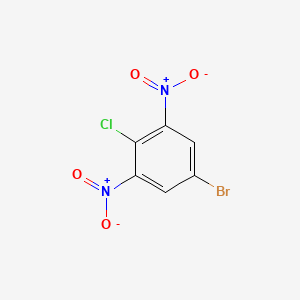

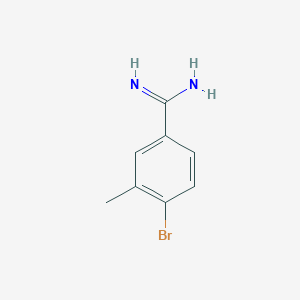

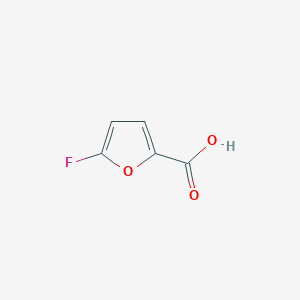
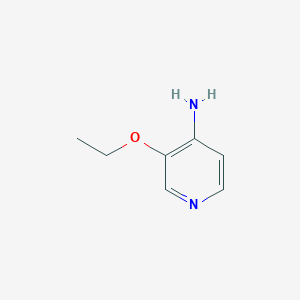
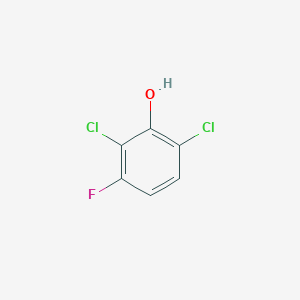

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)